N-(2-Chlorophenyl)cinnamamide
Overview
Description
N-(2-Chlorophenyl)cinnamamide is a synthetic organic compound with the molecular formula C15H11ClNO. It appears as a white to off-white crystalline powder and is sparingly soluble in water but soluble in organic solvents
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its antimicrobial, anticancer, and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
N-(2-Chlorophenyl)cinnamamide primarily targets the Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) pathway . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation . Another potential target is the Epidermal Growth Factor Receptor (EGFR) , which plays a crucial role in cell growth and proliferation .
Mode of Action
This compound interacts with its targets to induce certain changes. It activates the Nrf2 pathway, leading to the upregulation of Nrf2/ARE target genes such as NAD(P)H quinone oxidoreductase 1, hemeoxygenase-1, and glutamate-cysteine ligase catalytic subunit (GCLC) . In the case of EGFR, it inhibits the autophosphorylation of the receptor, thereby modulating its activity .
Biochemical Pathways
The activation of the Nrf2 pathway by this compound leads to an increase in the synthesis of cellular glutathione . Glutathione is a potent antioxidant that protects cells from damage by reactive oxygen species (ROS). The inhibition of EGFR can affect various downstream signaling pathways involved in cell proliferation and survival .
Pharmacokinetics
Some cinnamamide derivatives have shown satisfactory pharmacokinetic properties
Result of Action
The activation of the Nrf2 pathway by this compound results in increased synthesis of cellular glutathione . This leads to enhanced antioxidant capacity of the cells, protecting them from oxidative stress . The inhibition of EGFR can potentially suppress cell proliferation, thereby exerting anti-cancer effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction parameters and substrate range can affect the synthesis of cinnamamides . Additionally, the presence of other compounds, such as methyl cinnamates and phenylethylamines, can influence the enzymatic reactions involved in the synthesis of cinnamamides .
Safety and Hazards
“N-(2-Chlorophenyl)cinnamamide” is classified as having acute oral toxicity (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) . It is harmful if swallowed and can cause skin irritation . Therefore, it is advised to avoid contact with skin, eyes, and clothing, avoid dust formation, and avoid ingestion and inhalation .
Biochemical Analysis
Biochemical Properties
N-(2-Chlorophenyl)cinnamamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for regulating acetylcholine levels in the cerebral cortex . The inhibition of these enzymes can help slow down the progression of neurodegenerative diseases like Alzheimer’s disease. Additionally, this compound exhibits antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi .
Cellular Effects
This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have antiproliferative effects on cancer cell lines, such as human breast cancer cells (MCF-7), by inhibiting epidermal growth factor receptor (EGFR) activity . This compound also exhibits antioxidant properties, which can protect cells from oxidative stress and damage .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active sites of cholinesterase enzymes, it inhibits their activity and increases acetylcholine levels in the brain . This compound also interacts with EGFR, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Furthermore, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. Studies have shown that this compound remains stable under various conditions, but its biological activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with sustained inhibition of cholinesterase enzymes and antiproliferative effects on cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as cholinesterase inhibition and antioxidant activity . At high doses, toxic or adverse effects may be observed, including potential hepatotoxicity and cytotoxicity . Threshold effects have been noted, where the compound’s efficacy plateaus or decreases beyond a certain dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized by liver enzymes, leading to the formation of metabolites that may contribute to its biological activity . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution can affect its overall efficacy and biological activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interactions with biomolecules and its overall effectiveness in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Chlorophenyl)cinnamamide can be synthesized through the reaction of methyl cinnamates with phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The optimal conditions for this reaction include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes. This method offers high conversion rates (up to 91.3%) and features short residence time, mild reaction conditions, and easy control of the reaction process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the continuous-flow microreactor approach mentioned above provides a rapid and economical strategy for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(2-Chlorophenyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cinnamamides with various functional groups.
Comparison with Similar Compounds
N-(2-Chlorophenyl)cinnamamide can be compared with other cinnamamide derivatives, such as:
- N-(4-Chlorophenyl)cinnamamide
- N-(3-Chlorophenyl)cinnamamide
- N-(2-Chlorophenyl)-3-phenylprop-2-enamide
These compounds share similar structural features but may exhibit different biological activities and chemical properties. For example, N-(4-Chlorophenyl)cinnamamide has shown higher antifungal activity against certain fungal strains compared to this compound .
Properties
IUPAC Name |
(E)-N-(2-chlorophenyl)-3-phenylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18)/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLXMLNUDVRAJG-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73108-79-9 | |
Record name | NSC191390 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191390 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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